molecular formula C8H18O5S2 B2472288 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol CAS No. 167940-02-5

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol

Cat. No. B2472288
CAS RN: 167940-02-5
M. Wt: 258.35
InChI Key: PRTJQASGTOVRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-(Oxybis(2,1-ethanediylsulfinyl))bisethanol is a chemical compound with the CAS Number: 167940-02-5. Its molecular weight is 258.36 and its IUPAC name is 2,2’- (oxybis (ethane-2,1-diylsulfinyl))bis (ethan-1-ol) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2 . It contains a total of 32 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 2 hydroxyl groups, 2 primary alcohols, 1 ether (aliphatic), and 2 sulfoxides .


Physical And Chemical Properties Analysis

This compound has a boiling point of 611.8±55.0C at 760 mmHg and a melting point of 323.8±31.5C . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Non-Steroidal Anti-Inflammatory Compounds

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol and its structural analogs play a role in the synthesis of various compounds with medicinal properties. One such application involves the synthesis of bisbenzamide-containing compounds with significant anti-inflammatory activity. These compounds were synthesized through nucleophilic attack reactions and demonstrated remarkable pharmacological properties, comparable to conventional anti-inflammatory drugs (Girgis & Ellithey, 2006).

Anthelmintic Activity

The compound has also been utilized in veterinary medicine. Diamfenetide, a derivative of this compound, showed promising anthelmintic (anti-parasitic) activity against Fasciola hepatica in lambs. This compound was administered orally and exhibited varying degrees of effectiveness based on the timing of administration post-inoculation, showcasing its potential in controlling parasitic infections in livestock (Rew, Colglazier, & Enzie, 1978).

Environmental Impact Studies

In environmental research, related compounds like bis(2-ethylhexyl) phthalate (DEHP), an analog of this compound, have been extensively studied for their impact on organisms. DEHP, a common plasticizer, has been associated with reproductive diseases and found to cause oxidative stress, DNA damage, and mitochondrial dysfunction in mouse oocytes, implicating its potential effects on fertility and overall reproductive health (Lu et al., 2019).

Genetic and Metabolic Studies

Furthermore, genetic and metabolic studies on related compounds have revealed significant insights. For instance, studies on 2-methoxyethanol and bis(2-methoxyethyl)ether highlighted their profound effects on male rat fertility and potential mutagenic impacts. These findings underscore the importance of safety evaluations considering their widespread industrial applications (Mcgregor et al., 1983).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H332, H335. The precautionary statements include P261, P280, P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfinyl)ethoxy]ethylsulfinyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTJQASGTOVRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CCOCCS(=O)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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